molecular formula C18H24N2O4 B12572223 Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-

Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-

Cat. No.: B12572223
M. Wt: 332.4 g/mol
InChI Key: PSPJRSRRAJTYJT-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- is a complex organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.4 g/mol. This compound is characterized by its unique structure, which includes a benzene ring, a cyano group, and a methyl ester functional group. It is often used in various scientific research applications due to its specific chemical properties.

Preparation Methods

The synthesis of Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- typically involves multiple steps. One common synthetic route includes the reaction of benzenepropanoic acid with a cyano group and a methyl ester group under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biochemical pathways and interactions due to its specific functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group and methyl ester functional group play crucial roles in its reactivity and interactions. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- can be compared with other similar compounds such as:

    Benzenepropanoic acid, methyl ester: This compound lacks the cyano and dimethylethoxycarbonyl groups, making it less reactive in certain contexts.

    Benzenepropanoic acid, ethyl ester: Similar to the methyl ester variant but with an ethyl group, affecting its physical and chemical properties.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl): This compound has additional tert-butyl groups, which can influence its steric and electronic properties.

These comparisons highlight the unique features of Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- and its specific applications in various fields.

Biological Activity

Benzenepropanoic acid, 3-cyano-α-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- (CAS Number: 193152-95-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.4 g/mol
  • IUPAC Name : (R)-3-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
  • Canonical SMILES : CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)OC(C)(C)C

Antioxidant Activity

Research indicates that compounds similar to benzenepropanoic acid derivatives exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured through various assays such as DPPH and ABTS radical scavenging assays.

Anticancer Activity

Benzenepropanoic acid derivatives have shown promise in anticancer studies. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines. For instance, the compound's structural features may enhance its ability to interact with specific proteins involved in cell proliferation and survival pathways.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of benzenepropanoic acid derivatives against a range of pathogens. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects of benzenepropanoic acid derivatives on MCF-7 breast cancer cells, showing significant apoptosis induction at varying concentrations.
Study 2 Evaluated the antioxidant capacity using DPPH assay; the compound exhibited IC50 values comparable to known antioxidants.
Study 3 Assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications.

The biological activity of benzenepropanoic acid is thought to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzyme activity.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-[(3-cyanophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C18H24N2O4/c1-12(20-17(22)24-18(2,3)4)15(16(21)23-5)10-13-7-6-8-14(9-13)11-19/h6-9,12,15H,10H2,1-5H3,(H,20,22)

InChI Key

PSPJRSRRAJTYJT-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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